3-Formylcyclobutene
Description
3-Formylcyclobutene is a strained cyclic alkene bearing a formyl substituent at the C3 position. Its distinctive reactivity stems from the interplay between ring strain and electronic effects of the formyl group, particularly in electrocyclic ring-opening reactions. The compound gained prominence in 1987 when Houk and co-workers pioneered the use of quantum chemical calculations to predict its conrotatory ring-opening pathway . Unlike other C3-substituted cyclobutenes (e.g., 3-methyl or 3-chloro derivatives), this compound exhibits a preference for inward rotation during ring opening, with a computed activation free energy difference (ΔΔG‡) of −4.6 kcal/mol favoring this pathway . This selectivity arises from orbital interactions: the p*C–C orbital of the formyl group stabilizes the HOMO–C–C orbital in the inward transition state (TS), a mechanism absent in analogues with non-conjugating substituents .
Properties
CAS No. |
109364-41-2 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
cyclobut-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-2,4-5H,3H2 |
InChI Key |
ZPOUJLCFWTUNTQ-UHFFFAOYSA-N |
SMILES |
C1C=CC1C=O |
Canonical SMILES |
C1C=CC1C=O |
Synonyms |
3-formylcyclobutene |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insight :
- This compound : Inward rotation is driven by conjugation between the formyl group’s π* orbital and the cyclobutene ring, stabilizing the inward TS .
- Other C3 Substituents : Outward rotation dominates due to steric repulsion (e.g., 3-methyl) or electronic effects that disfavorable orbital overlap in the inward TS .
Comparison with trans-3,4-Dimethylcyclobutene
The torquoselectivity of this compound contrasts sharply with that of trans-3,4-dimethylcyclobutene , which prefers outward rotation during ring opening to form E,E-butadiene . Key differences in TS properties are outlined below:
Electronic Principles :
- Maximum Hardness Principle : The preferred TS (inward for 3-formyl, outward for dimethyl) is harder (less polarizable), aligning with lower energy .
- Minimum Electrophilicity/Polarizability : The unfavorable TS exhibits higher electrophilicity and polarizability, destabilizing it further .
Local Reactivity Descriptors :
Sharp changes in local softness and electrophilicity at the TS confirm these trends, with this compound’s inward TS showing minimized electrophilic character .
Research Implications
The unique behavior of this compound highlights the critical role of substituent electronic structure in dictating torquoselectivity. Its deviation from the trends observed in other C3-substituted cyclobutenes demonstrates how conjugating groups (e.g., formyl) can override steric or conventional electronic effects. These findings have advanced the application of computational models to predict and rationalize pericyclic reaction outcomes, enabling targeted synthesis of stereodefined alkenes and dienals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
